molecular formula C4H4O4-2 B1194679 Succinate CAS No. 56-14-4

Succinate

Cat. No. B1194679
Key on ui cas rn: 56-14-4
M. Wt: 116.07 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993287B2

Procedure details

The initial concentrations of substrates in the medium containing 0.5% sweetgum hemicellulose hydrolysate were determined by HPLC to be 20 mM xylose, 1.4 mM MeGAX and a small amount of MeGAX2. Previous studies indicated that MeGAX was metabolized by E. asburiae JDR-1 into methanol, glucuronate and xylose (Bi et al. 2009). In these previous studies glucuronate fermentation by E. asburiae JDR-1 generated acetate in nearly 100% yield, indicating fermentation products more reduced than acetate could only be produced from the free xylose and the xylose released from MeGAX in the hydrolysate. The theoretical maximum yield of lactate from this hydrolysate medium was 35.7 mM based on the total xylose initially present. In the fermentation of methylglucuronoxylan hydrolysate, E. asburiae JDR-1 utilized all of the MeGAX within 30 h and xylose within 40 h. Similar amounts of ethanol (15.6 mM) and acetate (20 mM) were produced but no 2,3-butanediol or lactate was detected (Table 6, FIG. 5A). When supplemented with LB, E. asburiae JDR-1 fermented the 0.5% hydrolysate more rapidly than with ZH minimal salts. Substrates were utilized within 15 h, producing 16.2 mM ethanol, 22 mM acetate, and 3.2 mM succinate, again with no 2,3-butanediol or lactate detected. (Table 6, FIG. 5C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([OH:6])[CH:3](O)[CH3:4].[C:7]([O-:12])(=[O:11])[CH:8](C)O.C([OH:15])C>>[C:7]([O-:12])(=[O:11])[CH3:8].[C:2]([O-:6])(=[O:15])[CH2:3][CH2:4][C:7]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(CCC(=O)[O-])(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.